molecular formula C27H36Cl2CsFN2 B14782671 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride, mixt. with cesium fluoride

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride, mixt. with cesium fluoride

Cat. No.: B14782671
M. Wt: 611.4 g/mol
InChI Key: AHNDOFVAHQKSBA-UHFFFAOYSA-L
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Description

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride, mixed with cesium fluoride, is a compound used primarily in the field of organic chemistry. This compound is known for its role in deoxyfluorination reactions, which are essential for the synthesis of fluorinated organic molecules. Fluorinated compounds are highly valuable in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride typically involves the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated synthesis platforms, such as the Synple Automated Synthesis Platform, can streamline the production process and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride undergoes several types of chemical reactions, including:

    Deoxyfluorination: This reaction involves the replacement of hydroxyl groups with fluorine atoms, which is crucial for the synthesis of fluorinated compounds.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include cesium fluoride, which acts as a fluoride source in deoxyfluorination reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Major Products

The major products formed from these reactions are fluorinated organic molecules, which have significant applications in various fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride is widely used in scientific research due to its role in deoxyfluorination reactions. Some of its applications include:

Mechanism of Action

The mechanism by which 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride exerts its effects involves the activation of the imidazolium ring, which facilitates the transfer of the fluoride ion from cesium fluoride to the target molecule. This process is mediated by the formation of a reactive intermediate, which undergoes nucleophilic substitution to yield the fluorinated product .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride include:

Uniqueness

What sets 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride apart from similar compounds is its high efficiency in deoxyfluorination reactions and its ability to incorporate fluorine-18 into biomolecules for PET imaging. This makes it a valuable tool in both synthetic chemistry and biomedical research .

Properties

Molecular Formula

C27H36Cl2CsFN2

Molecular Weight

611.4 g/mol

IUPAC Name

cesium;2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride;fluoride

InChI

InChI=1S/C27H36ClN2.ClH.Cs.FH/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8;;;/h9-20H,1-8H3;1H;;1H/q+1;;+1;/p-2

InChI Key

AHNDOFVAHQKSBA-UHFFFAOYSA-L

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2Cl)C3=C(C=CC=C3C(C)C)C(C)C.[F-].[Cl-].[Cs+]

Origin of Product

United States

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